5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
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Description
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Scaffold Development
The compound serves as a scaffold for synthesizing highly functionalized isoxazole derivatives. Ruano, Fajardo, and Martín (2005) highlighted its use in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are crucial for developing various 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and heterocyclic compounds (Ruano, Fajardo, & Martín, 2005). This underscores its significance in medicinal chemistry and drug design, contributing to the discovery of new therapeutic agents.
Biological Activity and Heterocyclic Compounds Synthesis
The compound also plays a role in the synthesis of novel heterocyclic compounds. Kumar and Mashelker (2007) elaborated on its utility in creating oxadiazole derivatives, which are anticipated to exhibit hypertensive activity (Kumar & Mashelker, 2007). This sheds light on its potential applications in developing new pharmaceuticals for treating hypertension.
Cyclocondensation Reactions and Compound Synthesis
Additionally, the compound is instrumental in cyclocondensation reactions for synthesizing novel compounds. Tkachenko et al. (2014) demonstrated its use in a three-component cyclocondensation, leading to the production of N,4-diaryl-3,6-dimethylisoxazolо[5,4-b]pyridine-5-carboxamides and their derivatives (Tkachenko et al., 2014). This highlights its versatility in organic synthesis and its contribution to expanding the variety of bioactive compounds available for further pharmacological evaluation.
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-14(10-18-22-11)16(20)19-12-5-7-13(8-6-12)21-15-4-2-3-9-17-15/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUBQKIYJNJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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